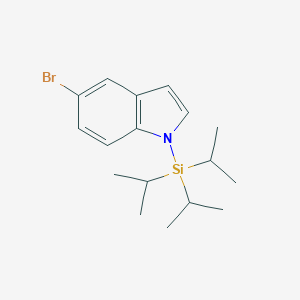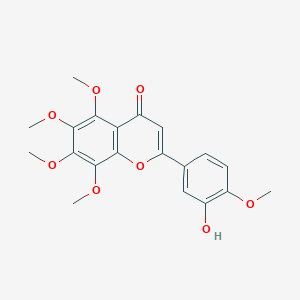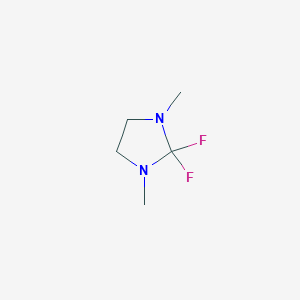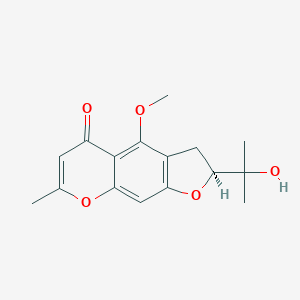
5-O-Méthylvisamminol
Vue d'ensemble
Description
5-O-Méthylvisamminol: est un composé organique appartenant à la classe des chromonesCe composé est connu pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires et antitumorales .
Applications De Recherche Scientifique
Chemistry: 5-O-Methylvisamminol is used as a chemotaxonomic marker in the classification of plants, particularly in the Apiaceae family. It helps in understanding the chemical phylogeny of various plant species .
Biology: In biological research, 5-O-Methylvisamminol is studied for its anti-inflammatory and anti-tumor activities. It has shown potential in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models .
Medicine: The compound is being investigated for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer. Its ability to modulate immune responses makes it a candidate for drug development .
Industry: In the pharmaceutical industry, 5-O-Methylvisamminol is used as a reference compound in quality control and standardization of herbal medicines containing Saposhnikovia divaricata .
Mécanisme D'action
Target of Action
5-O-Methylvisamminol, a compound found in the plant kingdom, has been identified to interact with the S protein of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . The S protein is crucial for the virus’s ability to bind to and enter host cells .
Mode of Action
5-O-Methylvisamminol binds and stabilizes the S protein through multiple interaction forces . This binding prevents the S protein from interacting with the angiotensin-converting enzyme 2 (ACE2) on the surface of host cells . By inhibiting this interaction, 5-O-Methylvisamminol reduces the likelihood of viral infection .
Biochemical Pathways
The primary biochemical pathway affected by 5-O-Methylvisamminol is the viral entry pathway . By binding to the S protein, 5-O-Methylvisamminol disrupts the interaction between the virus and ACE2, a key step in the viral entry pathway . This disruption can prevent the virus from entering host cells and replicating .
Pharmacokinetics
Its ability to bind to the s protein suggests that it may have sufficient bioavailability to exert its effects .
Result of Action
The primary result of 5-O-Methylvisamminol’s action is the prevention of viral infection . By inhibiting the interaction between the S protein and ACE2, 5-O-Methylvisamminol can potentially prevent the virus from entering host cells and causing infection .
Analyse Biochimique
Cellular Effects
5-O-Methylvisamminol has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the expression of TNF-α in microglia cells . It also significantly inhibits the release of β-hexosaminidase , which is equivalent to the positive drug .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, 5-O-Methylvisamminol has been shown to have a dose-dependent effect. For instance, a study showed that 400 μg/kg 5-O-Methylvisamminol reduced IL-1β, MCP-1, and HMGB1 mRNA levels as well as MCP-1 (+) monocytes when compared with the control groups .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: Le 5-O-méthylvisamminol peut être synthétisé par des réactions chimiques impliquant le précurseur visamminol. La synthèse implique généralement la méthylation du visamminol à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant organique comme le diméthylsulfoxyde (DMSO) à des températures élevées .
Méthodes de production industrielle: La production industrielle de this compound implique l'extraction des racines de Saposhnikovia divaricata. Les racines sont séchées, pulvérisées et soumises à une extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler le this compound .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le 5-O-méthylvisamminol peut subir des réactions d'oxydation pour former divers dérivés oxydés.
Réduction: Il peut être réduit pour former des alcools correspondants ou d'autres formes réduites.
Substitution: Le composé peut participer à des réactions de substitution où le groupe méthoxy est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants:
Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des réactifs tels que les halogènes ou les nucléophiles peuvent être utilisés dans des conditions appropriées.
Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools .
4. Applications de la recherche scientifique
Chimie: Le this compound est utilisé comme marqueur chémotaxonomique dans la classification des plantes, en particulier dans la famille des Apiacées. Il aide à comprendre la phylogénie chimique de diverses espèces végétales .
Biologie: En recherche biologique, le this compound est étudié pour ses activités anti-inflammatoires et antitumorales. Il a montré un potentiel dans l'inhibition de la croissance de certaines lignées cellulaires cancéreuses et dans la réduction de l'inflammation dans divers modèles .
Médecine: Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires et de certains types de cancer. Sa capacité à moduler les réponses immunitaires en fait un candidat pour le développement de médicaments .
Industrie: Dans l'industrie pharmaceutique, le this compound est utilisé comme composé de référence dans le contrôle de la qualité et la standardisation des médicaments à base de plantes contenant de la Saposhnikovia divaricata .
5. Mécanisme d'action
Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Il est connu pour inhiber l'activité de certaines enzymes impliquées dans l'inflammation et la croissance tumorale. Le composé interagit avec les voies de signalisation telles que la voie NF-κB, qui joue un rôle crucial dans la régulation des réponses immunitaires et de la prolifération cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires:
4’-O-β-D-Glucosyl-5-O-méthylvisamminol: Un dérivé glucoside du 5-O-méthylvisamminol avec des activités biologiques similaires.
Prim-O-Glucosylcimifugin: Un autre composé chromone présent dans la Saposhnikovia divaricata avec des propriétés anti-inflammatoires.
Paeoniflorine: Un composé présent dans les espèces de Paeonia avec des effets anti-inflammatoires et immunomodulateurs.
Unicité: Le this compound est unique en raison de sa présence spécifique dans la Saposhnikovia divaricata et de sa structure chimique distincte, qui contribue à ses activités biologiques uniques. Son rôle de marqueur chémotaxonomique le distingue également des autres composés similaires .
Propriétés
IUPAC Name |
(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-8-5-10(17)14-12(20-8)7-11-9(15(14)19-4)6-13(21-11)16(2,3)18/h5,7,13,18H,6H2,1-4H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFLRNOCLJGHLY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331695 | |
| Record name | 5-O-Methylvisamminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80681-42-1 | |
| Record name | 5-O-Methylvisamminol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-O-Methylvisamminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


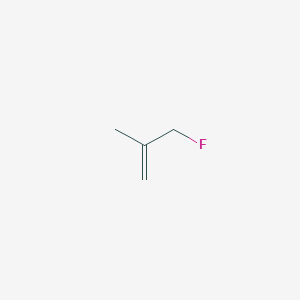
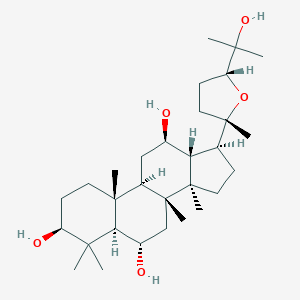

![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)
![2-chloro-1-(3-tricyclo[3.2.1.02,4]octanyl)propan-1-one](/img/structure/B149836.png)

